molecular formula C18H19ClN4O2 B11981220 4-benzyl-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]piperazin-1-amine CAS No. 303092-66-2

4-benzyl-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]piperazin-1-amine

Cat. No.: B11981220
CAS No.: 303092-66-2
M. Wt: 358.8 g/mol
InChI Key: IAMPZDSRGBVQSP-DEDYPNTBSA-N
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Description

4-benzyl-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]piperazin-1-amine is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a piperazine ring substituted with a benzyl group and a nitrophenylmethylidene group. The presence of these functional groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]piperazin-1-amine typically involves the reaction of 4-benzylpiperazine with 2-chloro-5-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a suitable catalyst to facilitate the formation of the imine bond .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]piperazin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-benzyl-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]piperazin-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]piperazin-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]piperazin-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

303092-66-2

Molecular Formula

C18H19ClN4O2

Molecular Weight

358.8 g/mol

IUPAC Name

(E)-N-(4-benzylpiperazin-1-yl)-1-(2-chloro-5-nitrophenyl)methanimine

InChI

InChI=1S/C18H19ClN4O2/c19-18-7-6-17(23(24)25)12-16(18)13-20-22-10-8-21(9-11-22)14-15-4-2-1-3-5-15/h1-7,12-13H,8-11,14H2/b20-13+

InChI Key

IAMPZDSRGBVQSP-DEDYPNTBSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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